molecular formula C21H21F3N2O3S B2358562 N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 431985-56-7

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2358562
CAS No.: 431985-56-7
M. Wt: 438.47
InChI Key: METUHVZBHMZGJE-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H21F3N2O3S and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention for its significant biological activities, particularly in modulating ATP-binding cassette (ABC) transporters, which are critical for drug absorption and metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F3N2O2S, with a molecular weight of approximately 368.4 g/mol. The structural features include:

  • Benzothiazine core : Known for various pharmacological properties.
  • Trifluoromethyl group : Enhances chemical reactivity and biological activity.

Modulation of ABC Transporters

Research indicates that this compound acts as a modulator of ABC transporters. These transporters are essential for the movement of drugs across cellular membranes and play a role in multidrug resistance in cancer therapies.

Table 1: Biological Activities Related to ABC Transporters

Activity TypeDescriptionReferences
Anti-cancer Potential to enhance drug efficacy against tumors
Cystic fibrosis May improve drug delivery for treatment
Genetic disorders Possible applications in treating genetic diseases

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is suggested that it interacts with various biological targets influencing cellular pathways involved in drug metabolism and transport.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Drug Interaction : A study demonstrated that this compound could enhance the absorption of specific therapeutic agents by inhibiting efflux pumps associated with ABC transporters. This suggests its potential utility in formulating more effective drug combinations.
  • Anti-cancer Properties : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, highlighting its potential as an anti-cancer agent.
  • Genetic Disorders : Preliminary research suggests that the compound may have therapeutic implications in conditions like cystic fibrosis by enhancing drug delivery mechanisms.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c1-2-3-10-29-16-7-5-4-6-14(16)25-19(27)12-18-20(28)26-15-11-13(21(22,23)24)8-9-17(15)30-18/h4-9,11,18H,2-3,10,12H2,1H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUHVZBHMZGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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